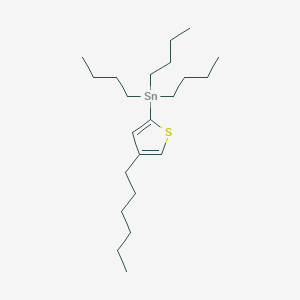

Tributyl(4-hexylthiophen-2-YL)stannane

Descripción

Contextual Significance of Thiophene (B33073) Derivatives in Conjugated Systems Research

Thiophene-based compounds are foundational to the field of materials science, particularly in the development of organic electronics. researchgate.netcnr.it Their derivatives are integral components in a wide array of applications, including organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgnih.gov The significance of thiophene lies in its chemical robustness, versatility, and the unique electronic properties of its conjugated systems. researchgate.netcnr.it

Thiophene-containing polymers, or polythiophenes, are a prominent class of conjugated polymers valued for their exceptional electrical and optical properties, as well as their thermal and chemical stability. nih.gov These properties stem from the delocalized π-electron system along the polymer backbone, which facilitates charge transport. rsc.org The structure of these polymers can be precisely tuned to control the energy bandgap (HOMO-LUMO levels), which is a primary objective in the synthesis of functional π-conjugated systems. nih.gov

Role of Organotin Reagents in Modern C-C Bond Forming Methodologies

Organotin compounds, also known as organostannanes, are pivotal reagents in modern organic synthesis for the creation of carbon-carbon (C-C) bonds. sigmaaldrich.com Their most notable application is in the palladium-catalyzed Stille cross-coupling reaction, a powerful and versatile method for linking two organic fragments. wikipedia.orgnumberanalytics.com This reaction, first reported by John K. Stille, has become a cornerstone of organic synthesis, enabling the construction of complex molecules for pharmaceuticals, natural products, and materials science. sigmaaldrich.comnumberanalytics.comrsc.org

The mechanism of the Stille reaction involves a catalytic cycle with a palladium complex. wikipedia.orgnumberanalytics.com The cycle consists of three main steps:

Oxidative Addition : An organic halide (or pseudohalide) adds to the Pd(0) catalyst, forming a Pd(II) species. numberanalytics.comlibretexts.orgnrochemistry.com

Transmetalation : The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. numberanalytics.comlibretexts.orgnrochemistry.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. numberanalytics.comlibretexts.orgnrochemistry.com

A key advantage of organostannane reagents is their stability in the presence of air and moisture, unlike many other reactive organometallic compounds. wikipedia.orgnrochemistry.comjk-sci.com They are compatible with a wide range of functional groups, such as esters, amides, ketones, and nitro groups, allowing for their use in the late-stage synthesis of complex molecules. nrochemistry.comjk-sci.com While many organotin reagents are commercially available, they can also be synthesized through methods like the reaction of a Grignard or organolithium reagent with a trialkyltin chloride. wikipedia.org Despite their utility, a significant side reaction can be the homocoupling of the organostannane reagent. wikipedia.orgnrochemistry.com

Specific Importance of Tributyl(4-hexylthiophen-2-YL)stannane as a Synthetic Building Block

This compound is a specialized organostannane reagent of significant interest, particularly for the synthesis of conjugated polymers used in organic photovoltaics and other electronic devices. watsonchem.comresearchgate.net This compound acts as a key building block, or monomer, in polymerization reactions, most notably through Stille coupling. nih.gov

The structure of this molecule is designed for specific functions. The thiophene ring provides the core electronic properties of the resulting polymer. The tributyltin group at the 2-position of the thiophene ring is the reactive site for the palladium-catalyzed cross-coupling, allowing it to be incorporated into a polymer chain. researchgate.net The hexyl group at the 4-position is a solubilizing alkyl chain. This side chain is crucial for improving the solubility of the resulting polymer in organic solvents, which is essential for solution-based processing and fabrication of thin films for electronic devices.

The use of this specific stannane (B1208499) allows for precise control over the polymer's structure and properties. By coupling this compound with other appropriate comonomers, chemists can create donor-acceptor type conjugated polymers with tailored electronic and photophysical properties for high-performance organic solar cells. researchgate.net

Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 444579-42-4 | watsonchem.comguidechem.com |

| Molecular Formula | C22H42SSn | watsonchem.comcymitquimica.com |

| Molecular Weight | 457.35 g/mol | watsonchem.com |

| Synonyms | Tributyl(4-hexyl-2-thienyl)stannane, 2-(Tri-n-butylstannyl)-4-hexylthiophene | cymitquimica.comalfachemch.com |

| Physical Form | Solid | cymitquimica.com |

Overview of Research Trajectories for Stannane Precursors in Materials Science

The trajectory of research involving stannane precursors in materials science is directed toward the creation of increasingly complex and high-performance materials. mdpi.com Organotin chemistry continues to be an active field, with a focus on developing new synthons for polymerization and other advanced applications. sigmaaldrich.com The Stille reaction, utilizing these stannane precursors, remains a preferred method for synthesizing functionalized regioregular polythiophenes and other conjugated polymers with desirable electronic and optoelectronic properties. nih.gov

Current research aims to move beyond simple polymers to construct intricate molecular architectures, such as conjugated macrocycles. rsc.org These unique structures offer controlled organization and defined cavities that can be exploited for enhanced charge transfer and the creation of stable supramolecular complexes, paving the way for more efficient optoelectronic devices. rsc.org

Another significant research direction is the development of more sustainable and cost-effective synthetic methods. While the Stille coupling is highly effective, alternative strategies like direct arylation polymerization (DArP) are being explored to reduce the reliance on pre-functionalized monomers like organostannanes, which can be toxic and generate difficult-to-remove byproducts. nih.gov However, the versatility and reliability of stannane precursors ensure their continued relevance in the synthesis of precisely defined conjugated materials for a growing range of applications, from flexible electronics to advanced biomedical devices. frontiersin.org

Propiedades

IUPAC Name |

tributyl-(4-hexylthiophen-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;3*1-3-4-2;/h7,9H,2-6H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWHJTJHSJIICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC(=C1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623800 | |

| Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444579-42-4 | |

| Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444579-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tributyl 4 Hexylthiophen 2 Yl Stannane

Precursor Chemistry and Starting Materials

The successful synthesis of tributyl(4-hexylthiophen-2-yl)stannane is fundamentally reliant on the careful selection and preparation of its precursors. The primary starting material is typically a functionalized thiophene (B33073), which is then activated to facilitate the introduction of the organotin moiety.

Thiophene Functionalization Strategies

The most common precursor for the synthesis of this compound is 3-hexylthiophene (B156222). The hexyl group enhances the solubility of the resulting organometallic compound and the final polymers in common organic solvents. The functionalization strategy focuses on the selective deprotonation or halogenation of the thiophene ring to create a reactive site for stannylation.

One prevalent strategy involves the direct lithiation of 3-hexylthiophene. The presence of the alkyl group at the 3-position directs the deprotonation to the adjacent 2-position due to the activating effect of the sulfur atom and the steric hindrance at the 5-position.

Alternatively, a halogenated precursor such as 2-bromo-4-hexylthiophene (B1279078) can be employed. This compound can be synthesized with high regioselectivity and in high yields (over 90%) by the lithiation of 3-hexylthiophene with n-butyllithium (n-BuLi) followed by quenching with bromine at low temperatures, such as -78°C. researchgate.net This brominated intermediate can then undergo a lithium-halogen exchange to generate the desired organolithium species for the subsequent stannylation step.

Organolithium Intermediates in Stannylation

Organolithium reagents are pivotal in the synthesis of this compound. They serve as powerful bases to deprotonate the thiophene ring, creating a highly nucleophilic carbanion that can readily react with an electrophilic tin source. The most commonly used organolithium reagent for this purpose is n-butyllithium (n-BuLi). researchgate.net

The formation of the 4-hexyl-2-thienyllithium intermediate is a critical step. This is typically achieved by reacting 3-hexylthiophene with n-BuLi in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The low temperature is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The general reaction is as follows:

3-Hexylthiophene + n-BuLi → 4-Hexyl-2-thienyllithium + Butane

The resulting lithiated thiophene is then used in situ for the subsequent reaction with a tributyltin halide.

Detailed Reaction Pathways for Stannane (B1208499) Formation

The core of the synthesis involves the formation of the carbon-tin bond. This is typically achieved through the reaction of the pre-formed organolithium intermediate with an appropriate tributyltin electrophile.

A direct synthetic route starting from 3-hexylthiophene is often employed. researchgate.net The process involves the in-situ generation of the lithiated thiophene followed by the addition of tributyltin chloride.

Reaction Conditions and Optimization Parameters (e.g., Temperature, Solvent, Atmosphere)

The success of the stannylation reaction is highly dependent on the precise control of various parameters.

| Parameter | Typical Conditions | Rationale |

| Temperature | Lithiation: -78 °C to 0 °C. Stannylation: -78 °C to room temperature. | Low temperatures are essential during the lithiation step to maintain the stability of the organolithium intermediate and prevent side reactions. The stannylation step can often be brought to room temperature to ensure the reaction goes to completion. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether. | Ethereal solvents are crucial as they can solvate the lithium cation, increasing the reactivity of the organolithium reagent. The solvent must be anhydrous as organolithium reagents are highly reactive towards water. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen). | Organolithium reagents are pyrophoric and react readily with oxygen and moisture in the air. Therefore, all manipulations must be carried out under an inert atmosphere to prevent degradation of the reagents and ensure safety. |

Optimization of these parameters is key to achieving high yields and purity. For instance, the rate of addition of n-BuLi and the reaction time for both the lithiation and stannylation steps can be adjusted to maximize the formation of the desired product while minimizing the formation of impurities.

Stoichiometric Considerations and Reagent Ratios

The stoichiometry of the reactants is a critical factor in the synthesis of this compound.

| Reactant 1 | Reactant 2 | Typical Molar Ratio (Reactant 1:Reactant 2) | Purpose |

| 3-Hexylthiophene | n-Butyllithium (n-BuLi) | 1 : 1.0 to 1.2 | A slight excess of n-BuLi is often used to ensure complete deprotonation of the thiophene. |

| 4-Hexyl-2-thienyllithium | Tributyltin Chloride | 1 : 1.0 to 1.1 | A slight excess of the tributyltin chloride can be used to ensure all the lithiated intermediate is consumed. |

Careful control of the stoichiometry helps to minimize the presence of unreacted starting materials and byproducts in the final product mixture, which can simplify the purification process.

Scalability and Efficiency of Synthetic Routes

While detailed industrial-scale production data for this compound is not widely published, the principles of organolithium chemistry and Stille coupling are well-established in both academic and industrial settings. The synthesis is amenable to scale-up, provided that appropriate engineering controls are in place to handle the pyrophoric and moisture-sensitive nature of n-butyllithium.

For large-scale industrial production of organotin compounds, alternative methods to the Grignard or organolithium routes are sometimes employed, such as the direct reaction of metallic tin with organic halides, although this is less common for the synthesis of specific, highly functionalized stannanes like the one discussed here. lupinepublishers.comwikipedia.org The development of more sustainable and efficient catalytic methods for C-H stannylation is an ongoing area of research that could impact the future scalability of these processes.

Yield Optimization Studies

Optimizing the yield of this compound hinges on precise control over the conditions of the lithiation and stannylation steps. While dedicated optimization studies for this specific molecule are not extensively published, the principles are well-established in organometallic chemistry. Key parameters influencing the yield are primarily related to the management of the highly reactive organolithium intermediate.

Key parameters for optimizing the synthesis of this compound are detailed below:

Temperature Control: Maintaining a low temperature during the addition of the organolithium reagent is critical. For the analogous synthesis of 2-(tributylstannyl)thiophene, the reaction is conducted at -20 °C. chemicalbook.com This controlled temperature ensures regioselective lithiation at the C2 position, which is the most acidic site on the 3-substituted thiophene ring, while minimizing side reactions such as decomposition or isomerization.

Reagent Stoichiometry: The molar ratio of the reagents is crucial. A slight excess of the lithiating agent, such as n-butyllithium (typically 1.1 equivalents), is often employed to ensure the complete conversion of the starting 3-hexylthiophene. chemicalbook.com Subsequently, an equivalent or slight excess of tributyltin chloride is added to react completely with the generated lithiated thiophene. chemicalbook.com

Reaction Time: Adequate time must be allowed for both the lithiation and the subsequent stannylation reaction to proceed to completion. Common procedures involve a reaction time of one hour for the lithiation step and another hour for the stannylation at low temperature, often followed by a period of stirring at room temperature to ensure the reaction is complete. chemicalbook.com

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | -20 °C to -78 °C | Ensures high regioselectivity of lithiation at the C2 position and prevents side reactions. | chemicalbook.com |

| Lithiating Agent | n-Butyllithium (n-BuLi) | Common, effective, and commercially available strong base for deprotonation of thiophenes. | chemicalbook.com |

| Stoichiometry | ~1.1 equivalents of n-BuLi | Drives the lithiation reaction to completion. | chemicalbook.com |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the highly reactive organolithium intermediate by atmospheric oxygen or moisture. | chemicalbook.com |

Purification Methodologies for Research-Grade Purity

Achieving research-grade purity (typically >97%) is paramount for the use of this compound in subsequent polymerization reactions like Stille coupling, as impurities can poison the catalyst and affect the properties of the resulting polymer. Purification typically involves a multi-step process following the initial reaction workup.

The standard workup procedure begins with quenching the reaction mixture, followed by extraction and washing. chemicalbook.com The crude product is then subjected to one or more specialized purification techniques.

Column Chromatography: This is the most widely used method for purifying organotin compounds. The crude oil is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. chemicalbook.comorgsyn.org A non-polar mobile phase, such as hexanes or petroleum ether, is used for elution. chemicalbook.comorgsyn.org A critical aspect of this process is the addition of a small amount of a base, like triethylamine (B128534), to the eluent. chemicalbook.com This precaution neutralizes the acidic nature of the silica gel, preventing the decomposition of the acid-sensitive stannane on the column.

Distillation: For thermally stable, liquid organotin compounds, high-vacuum distillation is an effective method to achieve high purity. The related compound, 2-(tributylstannyl)thiophene, can be purified by distillation at a reduced pressure of 0.1 mmHg. sigmaaldrich.com This technique separates the desired product from less volatile impurities and residual solvents.

Low-Temperature Precipitation: An alternative, non-chromatographic method involves the purification of liquid thiophenes by precipitation from a solution at a temperature below the compound's melting point. google.com This process involves dissolving the crude material in a suitable solvent and then cooling the solution to induce crystallization or precipitation of the pure thiophene derivative, which can then be isolated by filtration. google.com This method can achieve purities exceeding 99%. google.com

| Method | Description | Key Considerations | Reference |

|---|---|---|---|

| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel or alumina). | Eluent is typically non-polar (hexanes). Addition of triethylamine prevents decomposition on silica gel. | chemicalbook.comorgsyn.orgorgsyn.org |

| High-Vacuum Distillation | Separation based on boiling point under reduced pressure. | Effective for thermally stable, non-polymeric impurities. Requires high vacuum (e.g., <0.5 mmHg). | sigmaaldrich.com |

| Low-Temperature Precipitation | Crystallization or precipitation from a cooled solvent. | A non-chromatographic method capable of achieving very high purity (>99%). | google.com |

Alternative and Emerging Synthetic Strategies for Thiophene Stannanes

While the lithiation-stannylation sequence is robust, research continues into more efficient, sustainable, and atom-economical synthetic routes. These strategies focus on either novel constructions of the thiophene ring itself or more direct methods of introducing the stannyl (B1234572) group.

Direct C-H Functionalization: A major goal in modern synthetic chemistry is the replacement of two-step processes (pre-functionalization followed by coupling) with a single direct C-H activation step. Palladium-catalyzed direct C-H arylation of thiophenes is a well-established methodology that avoids the need for organometallic intermediates. nih.govmdpi.com Applying this logic, direct C-H stannylation would be a highly desirable, atom-economical route to thiophene stannanes. While challenging, this approach is an active area of research.

Flow Chemistry: The implementation of direct arylation and other catalytic reactions in continuous flow reactors is an emerging strategy to enhance efficiency, safety, and scalability. unipd.itresearchgate.net Flow systems offer superior control over reaction parameters like temperature and time, and can improve the productivity of synthetic processes, making them more appealing for industrial applications. unipd.itresearchgate.net

Alternative Tin Reagents and Reactions: The classical approach uses organotin halides, but other methods exist. Redistribution reactions between tetraorganotin compounds and tin halides can generate a variety of mixed organotin reagents. wikipedia.org Furthermore, multicomponent reactions, where several starting materials are combined in a single step to form a complex product, are being explored for the synthesis of novel heptacoordinated organotin(IV) complexes. mdpi.com

Modern Thiophene Ring Synthesis: Alternative routes to the 3-hexylthiophene precursor itself represent another strategic avenue. Beyond classical methods like the Paal-Knorr synthesis, modern techniques include the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols and metal-free cyclizations using elemental sulfur. organic-chemistry.org These methods offer different pathways to construct the core thiophene ring with various substitution patterns.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Tributyl(4-hexylthiophen-2-yl)stannane, providing detailed information about the hydrogen, carbon, and tin atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is utilized to identify the chemical environment of the hydrogen atoms within the this compound molecule. The spectrum provides characteristic signals for the protons on the thiophene (B33073) ring and those on the hexyl and tributyl chains.

The protons on the thiophene ring typically appear as distinct signals in the aromatic region of the spectrum. The protons of the hexyl chain and the tributyltin group are observed in the aliphatic region. For instance, the terminal methyl group of the hexyl chain will present a triplet, while the methylene (B1212753) groups will show more complex splitting patterns. Similarly, the butyl groups attached to the tin atom show characteristic multiplets.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene Ring Protons | 7.05 - 7.53 | m, d | 1.2 - 1.6 |

| Methylene (α to thiophene) | 2.68 - 2.92 | t | 7.1 - 7.6 |

| Methylene (β to thiophene) | 1.68 - 1.73 | p | 7.2 - 7.5 |

| Hexyl Chain (other CH₂) | 1.30 - 1.48 | m | - |

| Butyl Chain Protons | 0.57 - 1.50 | m | - |

| Hexyl Chain (terminal CH₃) | 0.90 | t | 6.9 |

Note: Data compiled from multiple sources and may vary based on solvent and instrument parameters. researchgate.netalfachemch.com

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Assignment

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete assignment of the carbon backbone.

The carbon atoms of the thiophene ring resonate in the downfield region (typically 120-150 ppm) due to their aromaticity. The carbons of the hexyl and butyl aliphatic chains appear in the upfield region of the spectrum. The chemical shifts are sensitive to the local electronic environment, allowing for the differentiation of each carbon atom.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Thiophene Ring (C-Sn) | 136.4 - 147.7 |

| Thiophene Ring (C-Hexyl) | 143.1 - 144.4 |

| Thiophene Ring (CH) | 122.3 - 132.3 |

| Hexyl Chain (CH₂) | 22.6 - 32.1 |

| Hexyl Chain (CH₃) | 14.1 - 14.3 |

| Butyl Chain (α to Sn) | ~10 |

| Butyl Chain (other CH₂) | 27.3 - 29.2 |

| Butyl Chain (CH₃) | 13.7 |

Note: Data compiled from multiple sources and may vary based on solvent and instrument parameters. researchgate.netiosrjournals.org

Tin-119 NMR (¹¹⁹Sn NMR) for Direct Organotin Structural Insights

Tin-119 (¹¹⁹Sn) NMR is a powerful and direct method for probing the environment of the tin atom in organotin compounds. Tin possesses three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity. nih.govalfachemsp.com The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom, covering a very wide range of over 4000 ppm. alfachemch.com

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are employed to determine the molecular mass of the compound, which is calculated to be 457.35 g/mol . watsonchem.com The detection of the molecular ion peak [M]⁺ or related adducts like [M+H]⁺ provides strong evidence for the successful synthesis of the target molecule. iosrjournals.orgalfachemsp.comresearchgate.net

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under ionization, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound include:

Loss of butyl groups (C₄H₉, 57 amu)

Loss of the hexyl group (C₆H₁₃, 85 amu)

Cleavage of the tin-thiophene bond

Fragmentation of the thiophene ring

Analysis of these fragment ions helps to confirm the connectivity of the different structural units within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification in Complex Structures

Infrared (IR) spectroscopy is a valuable tool for identifying the various functional groups present in the this compound molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its constituent parts: the substituted thiophene ring and the aliphatic chains.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H stretching | Aromatic (Thiophene ring) |

| 2850-2960 | C-H stretching | Aliphatic (Butyl and Hexyl chains) chemicalbook.com |

| ~1465 | C=C stretching | Aromatic (Thiophene ring) researchgate.net |

| ~1450 | CH₂ scissoring | Aliphatic (Butyl and Hexyl chains) chemicalbook.com |

| ~820-860 | C-H out-of-plane bending | Substituted Thiophene iosrjournals.org |

| ~720 | CH₂ rocking | Long alkyl chain |

| 690-840 | C-S stretching | Thiophene ring researchgate.net |

Note: These are approximate ranges based on data for structurally related compounds like poly(3-hexylthiophene) and other thiophene derivatives. iosrjournals.orgresearchgate.netchemicalbook.com The exact positions can vary.

The presence of bands for both aromatic C-H and aliphatic C-H stretching is a key indicator of the molecule's structure. The vibrations associated with the thiophene ring (C=C and C-S stretching) and the various bending modes of the alkyl chains provide a comprehensive fingerprint for the compound's identity.

Advanced Chromatographic Methods for Purity Assessment in Synthetic Outcomes

Following the synthesis of this compound, it is crucial to purify the product and assess its purity. Advanced chromatographic techniques are indispensable for this purpose.

Column Chromatography: This is a fundamental purification technique used to separate the desired product from unreacted starting materials, catalysts, and by-products. The crude reaction mixture is passed through a stationary phase (commonly silica (B1680970) gel), and a solvent system (eluent) is used to move the components through the column at different rates based on their polarity. For organotin compounds, petroleum ether or hexane, sometimes containing a small amount of triethylamine (B128534), is often used as the eluent to isolate the product.

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC is particularly useful for purifying polymers and can also be applied to smaller molecules to separate them based on their hydrodynamic volume. chemicalbook.com This technique is effective in removing any oligomeric or polymeric by-products that may have formed during the synthesis. The purity of the collected fractions can then be verified by the spectroscopic methods mentioned above. The use of these chromatographic methods ensures that the this compound used in subsequent research, such as in Stille coupling reactions for polymer synthesis, is of high purity.

Mechanistic Investigations of Cross Coupling Reactions Involving Tributyl 4 Hexylthiophen 2 Yl Stannane

Role in Palladium-Catalyzed Stille Coupling Reactionsorganic-chemistry.orgwikipedia.orgresearchgate.net

The Stille reaction is a cornerstone of polymer chemistry, enabling the synthesis of complex macromolecular structures under relatively mild conditions with a high tolerance for various functional groups. nih.govrsc.org The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.netmsu.edu For the polymerization of materials like P3HT using Tributyl(4-hexylthiophen-2-YL)stannane, this cycle is repeated in a step-wise manner, with the size of the reactive substrates increasing with each iteration. ucmerced.edu

Transmetalation Dynamics and Organotin Reactivitynih.gov

Following oxidative addition, the transmetalation step occurs, where the organic group from the organotin reagent is transferred to the palladium(II) complex. wikipedia.orgmsu.edu In the case of this compound, the 4-hexylthiophen-2-yl group is transferred, and a trialkyltin halide is formed as a byproduct. This step is often the rate-limiting step in the Stille coupling cycle. unive.it

The reactivity of the organotin compound is a critical factor. The general order of group transfer from tin is alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. harvard.edu Since the thiophenyl group is an aryl moiety, its transfer is generally efficient. The mechanism of transmetalation can vary depending on the substrates and reaction conditions, with both open and cyclic transition states being proposed. msu.edu An associative mechanism, where the organostannane coordinates to the palladium center, is commonly suggested. msu.edu Additives like copper(I) salts can accelerate the transmetalation step, possibly by acting as a scavenger for free ligands that might otherwise inhibit the reaction. harvard.edu

Reductive Elimination Pathwayswikipedia.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled on the palladium center are expelled to form the desired carbon-carbon bond, regenerating the palladium(0) catalyst. wikipedia.orgmsu.eduyoutube.com For this to occur, the organic ligands must be in a cis-orientation on the palladium complex. msu.edu If the intermediate is in a trans-conformation, a trans-to-cis isomerization must precede reductive elimination. youtube.com

Several pathways for reductive elimination have been proposed, including an unassisted concerted mechanism from a square planar complex, a dissociative pathway involving a three-coordinate T-shaped intermediate, and an associative pathway where an additional ligand coordinates to the palladium center. wikipedia.orgmsu.edu The reductive elimination step is generally fast and irreversible, driving the catalytic cycle forward. msu.edu

Influence of Ligand Design on Catalytic Efficiency and Selectivityharvard.edu

The choice of ligands on the palladium catalyst has a profound impact on the efficiency and selectivity of the Stille coupling reaction involving this compound. Ligands stabilize the palladium catalyst, influence its reactivity, and can affect the rates of the individual steps in the catalytic cycle.

Electron-rich and bulky phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine, are known to accelerate Stille couplings. harvard.eduorgsyn.org These ligands can enhance the rate of oxidative addition and promote the reductive elimination step. The use of specific ligands has enabled the coupling of less reactive aryl chlorides and has allowed for reactions to be conducted under milder conditions. orgsyn.org In the context of polymer synthesis, the ligand choice can also influence the degree of polymerization and the structural regularity of the resulting polymer.

| Ligand Type | General Effect on Stille Coupling | Reference |

| Bulky, electron-rich phosphines | Accelerate oxidative addition and reductive elimination | harvard.eduorgsyn.org |

| N,N-type ligands (e.g., quinox) | Can be effective for cross-couplings of unactivated sp³ electrophiles | ucmerced.edu |

| Tri(2-furyl)phosphine | Can lead to large rate accelerations | uwindsor.ca |

| Triphenylarsine | Can lead to large rate accelerations | uwindsor.ca |

Kinetic Studies of Polymerization and Oligomerization Processes

Kinetic studies of the polymerization of 3-hexylthiophene (B156222) using Stille coupling provide insights into the reaction mechanism and help in controlling the properties of the resulting poly(3-hexylthiophene) (P3HT). The polymerization is a step-growth process where the molecular weight of the polymer increases throughout the reaction.

While specific kinetic data for the polymerization of this compound is not extensively detailed in publicly available literature, general observations for similar systems indicate that the transmetalation step is often rate-limiting. The concentration of the catalyst, the nature of the solvent, and the reaction temperature are critical parameters that influence the polymerization kinetics and, consequently, the molecular weight and polydispersity of the polymer. rsc.org Computational studies on related systems have highlighted the role of ligands and solvent molecules in the energetics of the initiation and propagation steps. harvard.edu For instance, in some systems, the turnover-limiting step for initiation is transmetalation, which can be influenced by the dissociation and reassociation of other ligands. harvard.edu

Regioselectivity and Stereoselectivity in Thiophene (B33073) Cross-Coupling

Regioselectivity is a crucial aspect in the cross-coupling of substituted thiophenes, as it determines the structure and properties of the resulting polymers. In the case of poly(3-hexylthiophene), a high degree of head-to-tail regioregularity is desired for optimal electronic properties. The use of monomers like this compound in conjunction with a dihalo-3-hexylthiophene is a common strategy to control regiochemistry.

Generally, Stille coupling reactions proceed with retention of stereochemistry at the sp² carbon centers of the coupling partners. wikipedia.org However, controlling regioselectivity in substrates with multiple reactive sites can be challenging. uwindsor.ca The regioselectivity of oxidative addition is a key factor, with palladium typically inserting into the most reactive carbon-halide bond. nih.gov For some substrates, additives like copper(I) salts have been shown to reverse the normal regioselectivity of the coupling reaction. nih.gov In the synthesis of P3HT, the choice of monomers, such as 2-bromo-5-iodo-3-hexylthiophene, can be used to direct the regiochemistry of the polymerization. The inherent differences in the reactivity of C-I and C-Br bonds towards oxidative addition allow for controlled, sequential couplings.

| Factor | Influence on Selectivity | Reference |

| Nature of Halide | Oxidative addition is faster for C-I than C-Br, influencing site-selectivity. | wikipedia.org |

| Additives (e.g., Cu(I)) | Can alter the regiochemical outcome of the coupling. | nih.gov |

| Ligand Steric/Electronic Properties | Can influence site-selectivity in multi-halogenated substrates. | chemrxiv.org |

| Monomer Design | Use of dissymmetrically substituted monomers can control polymer regioregularity. | N/A |

Comparison with Other Cross-Coupling Methodologies (e.g., Suzuki, Negishi) in the Context of Thiophene Functionalization

The functionalization of thiophene rings is a cornerstone in the synthesis of advanced materials and complex molecules. While the Stille cross-coupling reaction, utilizing organostannanes like this compound, is a powerful tool, other palladium-catalyzed reactions, notably the Suzuki-Miyaura and Negishi couplings, offer alternative and sometimes advantageous routes. uwindsor.carsc.org A comparative analysis of these methodologies reveals distinct differences in their mechanisms, scope, and practical application for modifying thiophene cores.

Stille Cross-Coupling

The Stille reaction is highly effective for creating C-C bonds on thiophene rings and is noted for its tolerance of a wide array of functional groups, making it particularly useful in the synthesis of complex, highly functionalized molecules. uwindsor.canih.gov The organotin reagents, such as this compound, are generally stable to air and moisture. wikipedia.org The reaction mechanism involves the coupling of the organostannane with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.org A key advantage is that the reaction does not require a base, which can be beneficial when working with base-sensitive substrates. However, the primary drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction products. organic-chemistry.orglibretexts.org

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling has become one of the most widely used cross-coupling methods for thiophene functionalization, largely due to the low toxicity and high stability of its organoboron reagents (boronic acids and esters). organic-chemistry.orgnih.govrsc.org These reagents are often commercially available or can be easily prepared. rsc.org Unlike the Stille reaction, the Suzuki coupling requires a base to activate the organoboron species, which facilitates the transmetalation step. organic-chemistry.org This can be a limitation for substrates with base-labile functional groups. libretexts.org Nevertheless, the Suzuki reaction is renowned for its versatility, mild reaction conditions, and the ease of separation of its non-toxic boron-containing byproducts. nih.govnih.gov It has been extensively used to synthesize a vast range of functionalized thiophenes, including biaryl compounds and conjugated polymers, often with high yields. nih.govrsc.orgtubitak.gov.tr

Negishi Cross-Coupling

The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic nucleophiles used in palladium-catalyzed cross-couplings. numberanalytics.comwikipedia.org This high reactivity allows for faster transmetalation and often enables reactions to proceed under milder conditions or with less reactive coupling partners, such as organic chlorides. wikipedia.orgorganic-chemistry.org The Negishi reaction demonstrates broad scope and high functional group tolerance. wikipedia.orgnumberanalytics.com A significant advantage is its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds effectively. wikipedia.org However, organozinc reagents are sensitive to air and moisture, necessitating stricter anhydrous reaction conditions. libretexts.org In a direct comparison for the synthesis of 2-Bromo-2′-phenyl-5,5′-bithiophene, the Suzuki reaction was found to give a higher yield than the Negishi reaction. researchgate.net

The following tables provide a comparative overview of these three methodologies specifically for the functionalization of thiophene derivatives.

Table 1: General Comparison of Stille, Suzuki, and Negishi Couplings for Thiophene Functionalization

| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organostannane (e.g., R-SnBu₃) | Organoboron (e.g., R-B(OH)₂) | Organozinc (e.g., R-ZnX) |

| Key Reagent Example | This compound | 2-Thienylboronic acid nih.gov | Arylzinc reagents organic-chemistry.org |

| Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄) nih.gov | Pd(0) or Pd(II) complexes mdpi.com | Pd(0) or Ni(0) complexes wikipedia.orgorganic-chemistry.org |

| Base Requirement | Generally not required uwindsor.ca | Required (e.g., Na₂CO₃, K₂CO₃, Et₃N) organic-chemistry.orgmdpi.com | Not inherently required for transmetalation |

| Functional Group Tolerance | Very high uwindsor.canih.gov | Good, but sensitive to strong bases libretexts.org | Very high wikipedia.orgnumberanalytics.com |

| Reagent Stability | Air and moisture stable wikipedia.org | Air and moisture stable nih.gov | Sensitive to air and moisture libretexts.org |

| Byproduct Toxicity | High (organotin compounds) organic-chemistry.org | Low (boron compounds) rsc.org | Moderate (zinc salts) |

| Primary Advantage | Excellent functional group tolerance, no base needed. uwindsor.canih.gov | Low toxicity, stable reagents, mild conditions. nih.govnih.gov | High reactivity, couples with chlorides. wikipedia.orgorganic-chemistry.org |

| Primary Disadvantage | Toxic byproducts, purification challenges. organic-chemistry.orglibretexts.org | Requires a base, which can limit substrate scope. libretexts.org | Reagents are sensitive to air and water. libretexts.org |

Table 2: Exemplary Reaction Conditions for Thiophene Functionalization

| Coupling Method | Electrophile | Nucleophile | Catalyst / Loading | Base | Solvent | Temperature & Time | Yield | Ref. |

| Stille | 2,5-dibromothiophene | tributyl(2-thienyl)tin | Pd(PPh₃)₄ | N/A | Toluene | 100°C, 24h | Moderate | researchgate.net |

| Suzuki | 2,5-dibromothiophene | 2-Thiophene boronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-dioxane/water | Reflux | 40% | nih.gov |

| Suzuki | 2-bromoaniline | 2-thienyl boronic acid | Pd(dtbpf)Cl₂ (0.01 mmol) | Et₃N | Kolliphor EL/water | Room Temp, 15 min | up to 98% | mdpi.com |

| Negishi | 2,2'-dibromo-5,5'-bithiophene | Phenylzinc chloride | Pd(PPh₃)₄ | N/A | THF | -78°C to r.t. | Low | researchgate.net |

Applications in the Synthesis of Advanced Organic Materials

Fabrication of Materials for Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Polymers synthesized using Tributyl(4-hexylthiophen-2-yl)stannane are integral to the development of Organic Light-Emitting Diodes (OLEDs). wiley-vch.denumberanalytics.com Thiophene-based polymers, such as P3HT, function as the emissive layer or hole-transporting layer in OLED devices due to their excellent luminescence, high charge carrier mobility, and tunable electronic properties. rsc.orgscienceandtechnology.com.vn The Stille coupling polymerization, utilizing monomers like this compound, allows for the synthesis of high molecular weight, regioregular polymers. wiley-vch.dersc.org This structural regularity is essential for efficient charge transport and high photoluminescence quantum yields, which are prerequisites for high-performance OLEDs.

| Polymer/Compound | Role in OLED | Key Finding/Property | Reference |

|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | Hole-Transport Layer / Emissive Layer | Good processability and high charge carrier mobility contribute to device efficiency. rsc.org | rsc.org |

| Arylamine-Bithiophene Derivatives | Green Dopant in Emissive Layer | Successful synthesis via Suzuki and Wittig coupling, leading to OLEDs with good overall performance. researchgate.net | researchgate.net |

| Phenyl-Substituted Polythiophenes | Emissive Layer | Synthesized via FeCl3-oxidative polymerization, these polymers show good thermal stability and solubility for device fabrication. researchgate.net | researchgate.net |

Materials for Electrochromic Applications

The versatility of this compound extends to the synthesis of materials for electrochromic applications. Electrochromic materials can change their optical properties, such as color, in response to an applied electrical voltage. kmu.edu.tr Polythiophenes and their derivatives, readily synthesized from this stannane (B1208499) monomer, are among the most promising classes of electrochromic polymers due to their distinct color transitions, high stability, and fast switching times. numberanalytics.comacs.org

Poly(3-hexylthiophene) (P3HT), a direct product of the polymerization of monomers derived from this compound, exhibits reversible color changes between its neutral (colored) and oxidized (transmissive) states. acs.org This property is central to its use in applications like smart windows, displays, and energy-saving glass. kmu.edu.tr The electrochemical and optical properties can be finely tuned by copolymerizing the thiophene (B33073) unit with other monomers. For example, copolymerizing with 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives can create materials with multiple color states and enhanced optical contrast. mdpi.commdpi.com Research into copolymers has shown that it is possible to achieve a wide palette of colors—from yellow to green and blue—within a single material by controlling the polymer's oxidation state. nih.gov The performance of these materials, including their coloration efficiency and long-term stability, is a key area of investigation. nih.govrsc.org

| Polymer System | Color Transition | Key Performance Metric | Reference |

|---|---|---|---|

| P(TTPA-co-DIT) | Yellow ↔ Green ↔ Blue | Optical Contrast (ΔTmax): 60.3% at 1042 nm. nih.gov | nih.gov |

| P(TTPA-co-BDTA) | Multi-color changes | Coloration Efficiency (η): 217.8 cm²·C⁻¹ at 1096 nm. nih.gov | nih.gov |

| P(EDOT-co-Pr) | Light Purple ↔ Dark Blue ↔ Green | Optical Contrast (ΔT): up to 45.96%; Coloration Efficiency (η): up to 507 cm² C⁻¹. mdpi.com | mdpi.com |

| PEDOT-AA | Dark Brown ↔ Transmissive Blue | Optical Contrast (ΔT%): 50.9% at 620 nm; Switching Time: 1.4 s. rsc.org | rsc.org |

| Patterned P3HT | Reversible color change | Ion diffusion coefficient (Df) in 2D patterned electrode was three times higher than in pristine film, enhancing EC properties. acs.org | acs.org |

Novel Sensing Materials and Optoelectronic Devices

This compound is a key precursor for synthesizing polymers used in novel sensing materials and a range of optoelectronic devices. kmu.edu.trresearchgate.net The π-conjugated backbone of polythiophenes, formed through polymerization reactions like Stille coupling, provides a platform for sensitive interaction with various chemical and biological analytes. nih.govresearchgate.net These interactions can induce changes in the polymer's optical or electrical properties, forming the basis for chemical sensors. researchgate.netacs.org

Thiophene-based polymers have been successfully employed as the active layer in chemiresistive sensors, where the polymer's conductivity changes upon exposure to an analyte vapor. researchgate.net Furthermore, their fluorescent properties are utilized in fluorescence sensing applications. rsc.org For example, thiophene-based conjugated microporous polymers have demonstrated high sensitivity and selectivity for detecting nitroaromatic compounds and iodine through fluorescence quenching mechanisms. rsc.org The structural design of these polymers, which originates from the choice of monomers like this compound, is crucial for determining their sensing performance. rsc.org

In the broader field of optoelectronics, stannole-containing copolymers synthesized via tin-selective Stille coupling have shown significantly reduced optical band gaps (1.61–1.79 eV) compared to their monomers, making them strongly absorbing materials suitable for photodetectors and other light-harvesting applications. researchgate.netresearchgate.net The high planarity of the polymer backbones, facilitated by the synthetic method, leads to efficient conjugation and desirable optoelectronic characteristics. researchgate.net

| Material Type | Application | Principle of Operation | Key Finding | Reference |

|---|---|---|---|---|

| Thiophene-based Conjugated Microporous Polymers (e.g., DBTh) | Fluorescence Sensor | Fluorescence quenching upon binding with analyte. | High sensitivity to 2,4-dinitrophenol (B41442) (DNP) and iodine, with detection limits (LODs) of 1.56 × 10⁻¹⁰ and 3.32 × 10⁻¹² mol L⁻¹, respectively. rsc.org | rsc.org |

| Regioregular Polythiophenes (rr-PThs) | Chemiresistive Sensor | Change in electrical resistance upon interaction with analyte vapor. | Air-stable conducting property makes them suitable as chemiresistive sensing materials. researchgate.net | researchgate.net |

| Stannole-Thiophenyl Copolymers (TStTT1–4) | Optoelectronic Devices | Strong light absorption due to low optical band gap. | Polymers exhibit low optical band gaps of 1.61–1.79 eV, making them highly absorbing materials. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Polythiophene Derivatives | General Biosensors | Conformational changes and π–π interactions upon binding to analytes. | Can be broadly applied in biosensors for detecting small bioanalytes and chemical species. nih.govacs.org | nih.govacs.org |

Computational and Theoretical Investigations of Tributyl 4 Hexylthiophen 2 Yl Stannane and Derived Systems

Density Functional Theory (DFT) Studies of Electronic Structure

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For Tributyl(4-hexylthiophen-2-YL)stannane, this analysis would be crucial in understanding its role in polymerization reactions, such as the Stille coupling, where it acts as a nucleophilic component.

| Computational Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Note: These values are illustrative and not based on actual experimental or computational data for this compound. |

Molecular Geometry Optimization and Conformation Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a flexible molecule like this compound, which contains rotatable bonds in its tributyl and hexyl groups, conformation analysis is performed to identify the various low-energy structures (conformers) and their relative stabilities. This information is vital for understanding how the molecule's shape influences its packing in the solid state and its interaction with other molecules.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to map out the energy landscape of a chemical reaction, such as the Stille coupling reaction involving this compound. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics. For the polymerization reactions where this stannane (B1208499) is used, such modeling would elucidate the mechanism of carbon-carbon bond formation catalyzed by a palladium complex.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., Theoretical NMR, IR)

Quantum chemistry can predict various spectroscopic properties of a molecule. For instance, theoretical calculations can generate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. While experimental NMR spectra for this compound are available in some research, detailed theoretical calculations of its spectroscopic parameters have not been published.

A hypothetical comparison of experimental and theoretical spectroscopic data is shown below.

| Spectroscopic Data | Experimental Value | Theoretical Value |

| ¹H NMR (Thiophene-H) | δ 7.1 ppm | δ 7.0 ppm |

| ¹³C NMR (Sn-C) | δ 9.6 ppm | δ 9.5 ppm |

| IR (C-S stretch) | 850 cm⁻¹ | 855 cm⁻¹ |

| Note: These values are for illustrative purposes only. |

Charge Transport Mechanism Simulations in Derived Conjugated Systems

While this compound itself is not a charge-transporting material, it is a precursor to conjugated polymers that are. Computational simulations are essential for understanding how the structure of these derived polymers facilitates the movement of charge carriers (electrons and holes). These simulations can model charge hopping between polymer chains and intramolecular charge transport along the polymer backbone. The results of such studies are critical for designing new organic semiconductor materials with improved performance in devices like organic solar cells and field-effect transistors. The choice of the alkyl side chains (hexyl) and the organotin group (tributyl) in the precursor can influence the morphology and electronic properties of the final polymer, thereby affecting its charge transport characteristics.

Future Research Directions and Challenges in Organostannyl Thiophene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Approaches

A primary challenge in organotin chemistry is the generation of stoichiometric amounts of toxic tin byproducts. nih.gov Traditional methods for synthesizing organostannanes often involve Grignard reagents, which can be difficult to handle on a large scale and may not be compatible with a wide range of functional groups. wikipedia.orglupinepublishers.com Future research will prioritize the development of more sustainable and atom-economical synthetic routes.

One promising avenue is the exploration of tin-catalysis in Stille reactions, which would significantly reduce tin waste. msu.edu Research into recyclable, polymer-supported organotin reagents also shows potential for minimizing tin contamination in the final products. researchgate.net Furthermore, developing direct C-H stannylation methods would offer a more atom-economical alternative to traditional multi-step syntheses that often involve halogenation and then reaction with an organotin reagent. The principles of green chemistry, such as minimizing waste and using less hazardous substances, will be central to these efforts. jocpr.commdpi.com The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a key metric for evaluating the sustainability of new synthetic methodologies. numberanalytics.com

Exploration of Novel Catalytic Systems for Enhanced Cross-Coupling

The Stille cross-coupling reaction is a cornerstone of organostannyl thiophene (B33073) chemistry, enabling the formation of carbon-carbon bonds crucial for synthesizing conjugated polymers and other complex molecules. juniperpublishers.comwikipedia.org While palladium catalysts are widely used, there is a continuous drive to develop more efficient and versatile catalytic systems. scispace.comnumberanalytics.com

Future research will likely focus on several key areas:

Ligand Design: The development of new phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands can lead to milder reaction conditions and a broader substrate scope, including the use of less reactive aryl chlorides. orgsyn.orgnumberanalytics.com

Bimetallic Catalysis: The use of co-catalysts, such as copper(I) salts, has been shown to accelerate Stille couplings and improve selectivity. scispace.comresearchgate.netresearchgate.net Further exploration of bimetallic systems could lead to even more significant enhancements in catalytic activity.

Heterogeneous Catalysis: The use of palladium on charcoal (Pd/C) and other heterogeneous catalysts offers practical advantages such as easier product purification and catalyst recycling, reducing metal contamination in the final products. lookchem.com

Low-Donicity Ligands: The use of ligands with low donicity has been demonstrated to dramatically speed up the Stille coupling reaction. scispace.comresearchgate.net

| Catalyst System | Key Features | Potential Advantages |

| Advanced Ligand Design | Bulky, electron-rich phosphines and NHCs | Milder reaction conditions, broader substrate scope (including chlorides). orgsyn.orgnumberanalytics.com |

| Bimetallic Catalysis (e.g., Pd/Cu) | Use of a co-catalyst to enhance reactivity | Faster reaction rates, improved selectivity. scispace.comresearchgate.netresearchgate.net |

| Heterogeneous Catalysts (e.g., Pd/C) | Solid-supported palladium | Ease of separation, catalyst recyclability, reduced metal contamination. lookchem.com |

| Low-Donicity Ligands | Ligands that weakly coordinate to the metal center | Significant acceleration of the coupling reaction. scispace.comresearchgate.net |

Rational Design of New Conjugated Systems with Tailored Electronic Properties

Tributyl(4-hexylthiophen-2-yl)stannane and similar organostannyl thiophenes are critical building blocks for creating conjugated polymers and small molecules with specific electronic and optical properties for applications in organic electronics. wiley.comsigmaaldrich.com The rational design of these materials is a major area of ongoing research. acs.org

A key approach involves the strategic combination of electron-donating and electron-accepting units to create donor-π-acceptor (D-π-A) structures. acs.org Thiophene moieties often serve as the electron-rich donor or the π-bridge. acs.orgacs.org By carefully selecting the acceptor units and modifying the conjugated backbone, researchers can fine-tune the frontier molecular orbital (HOMO-LUMO) energy levels and the band gap of the resulting material. nih.govacs.org This control over the electronic structure is essential for optimizing performance in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govmdpi.commdpi.com

Density functional theory (DFT) calculations are becoming an indispensable tool in this design process, allowing researchers to predict the electronic properties of new molecules before their synthesis. acs.orgnih.govresearchgate.net This computational-guided approach accelerates the discovery of new materials with desired functionalities.

| Design Strategy | Impact on Electronic Properties |

| Donor-π-Acceptor (D-π-A) Architecture | Creates intramolecular charge transfer, leading to smaller band gaps and red-shifted absorption. acs.orgnih.gov |

| Introduction of Electron-Withdrawing/Donating Groups | Modifies HOMO and LUMO energy levels, allowing for tuning of the band gap. nih.govacs.org |

| Extension of π-Conjugation | Generally leads to a decrease in the HOMO-LUMO gap and a red-shift in absorption spectra. |

| Use of Fused Aromatic Systems | Can enhance planarity and intermolecular interactions, improving charge transport. |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A significant challenge in optimizing organometallic reactions, including Stille couplings, is understanding the complex reaction mechanisms and identifying transient intermediates. mpg.de Advanced in-situ characterization techniques that allow for real-time monitoring of reactions are crucial for gaining these insights. rsc.orgwpmucdn.com

Techniques such as in-situ NMR spectroscopy, Raman spectroscopy, and mass spectrometry are being increasingly employed to follow the progress of reactions as they occur. mpg.dersc.orgacs.orgshimadzu.com This allows for the direct observation of reactant consumption, product formation, and the appearance and disappearance of catalytic intermediates. mpg.de The information gleaned from these studies is invaluable for optimizing reaction conditions, improving yields, and developing more robust and efficient catalytic systems. acs.org The ability to monitor reactions under actual working conditions, such as under microwave irradiation, provides a more accurate picture of the catalytic cycle. rsc.org

Integration into Multi-component and Complex Architectures for Advanced Functionalities

The true potential of organostannyl thiophenes lies in their ability to be incorporated as building blocks into larger, more complex molecular and supramolecular architectures. digitellinc.com This integration is key to developing materials with advanced and often multifunctional properties. The field is moving beyond simple linear polymers to more intricate structures.

Future research will likely focus on:

Multi-component Reactions: Designing one-pot reactions where multiple components, including organostannyl thiophenes, are combined to rapidly generate molecular complexity.

Supramolecular Assembly: Utilizing non-covalent interactions to guide the self-assembly of thiophene-containing molecules into well-defined nanostructures.

Dendrimers and Hyperbranched Polymers: Creating highly branched, three-dimensional structures with a high density of functional groups.

Metal-Organic Frameworks (MOFs): Using organostannyl thiophenes as precursors to organic linkers in MOFs, potentially leading to new materials with unique catalytic or sensing properties.

The development of these complex architectures will open up new possibilities for applications in areas such as molecular electronics, sensing, and catalysis. frontiersin.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for Tributyl(4-hexylthiophen-2-yl)stannane, and how can purity be ensured?

The compound is typically synthesized via Stille cross-coupling reactions , where tributyltin chloride reacts with a lithiated 4-hexylthiophene derivative. A literature procedure for analogous stannanes involves transmetallation using hexyl-substituted thiophene precursors under inert conditions . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients), followed by characterization using ¹H/¹³C NMR, IR spectroscopy, and elemental analysis to confirm structural integrity. Purity (>95%) is validated via quantitative NMR (qNMR) with internal standards like 4'-nitroacetophenone .

Q. How should researchers handle and store this organotin compound to maintain stability?

this compound is moisture- and oxygen-sensitive and must be stored in amber glass bottles under inert gas (argon/nitrogen) at –20°C. Handling should occur in a glovebox or using Schlenk techniques to prevent decomposition. Residual moisture in solvents (e.g., THF, toluene) must be removed via molecular sieves or distillation before use .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the absence of tributyltin oxide byproducts (δ 0.8–1.6 ppm for Sn-C bonds) .

- FT-IR : Peaks at 515–588 cm⁻¹ (Sn-C stretching) and 1456 cm⁻¹ (thiophene ring vibrations) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (C₂₂H₄₂SSn, MW 457.34) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Stille couplings involving this stannane to minimize byproducts?

Failed couplings (e.g., yielding undefined products) may arise from catalyst deactivation or steric hindrance . Optimization strategies include:

- Using Pd(PPh₃)₄ or Pd₂(dba)₃ with ligand additives (e.g., AsPh₃) to enhance catalytic activity.

- Adjusting solvent polarity (e.g., DMF for polar substrates, toluene for non-polar systems).

- Conducting kinetic studies via in situ NMR to monitor intermediate formation .

Q. What role does the hexyl substituent play in modifying the compound’s electronic properties for material science applications?

The hexyl chain enhances solubility in organic solvents (critical for thin-film processing) and influences solid-state packing in conjugated polymers. Comparative studies with shorter/longer alkyl chains (e.g., butyl vs. octyl) reveal trade-offs between charge-carrier mobility and solubility. For example, hexyl groups balance intermolecular π-π stacking and processability in organic photovoltaics (OPVs) .

Q. How can researchers address contradictions in reported yields for cross-coupling reactions using this stannane?

Discrepancies often stem from substrate-specific reactivity or trace impurities . Systematic approaches include:

- Replicating reactions with rigorously dried solvents and substrates.

- Screening catalysts (e.g., PdCl₂(MeCN)₂ vs. PEPPSI-type complexes) for improved turnover.

- Analyzing byproducts via GC-MS or HPLC to identify competing pathways (e.g., homocoupling) .

Q. What strategies are effective for studying the compound’s stability under catalytic conditions?

Accelerated degradation studies under varying temperatures and light exposure can identify decomposition pathways. Techniques like X-ray photoelectron spectroscopy (XPS) or 119Sn NMR detect tin oxide formation, while TGA-DSC evaluates thermal stability .

Q. How does this stannane compare to Suzuki-Miyaura reagents in synthesizing thiophene-based polymers?

Stille coupling with this stannane outperforms Suzuki reactions in electron-deficient thiophene systems due to superior compatibility with heterocyclic halides. However, Suzuki methods are preferable for aqueous-phase reactions or avoiding toxic tin waste .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.